3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is a chemical compound with the molecular formula C₁₁H₁₃N₁O₄ and a molecular weight of 223.23 g/mol. This compound features an amino group and a methoxycarbonyl group attached to a phenyl ring, making it an interesting structure for various biochemical applications. It is classified as an amino acid derivative and is often utilized in proteomics research due to its unique functional groups that can interact with biological systems .
The chemical reactivity of 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid primarily involves the amino and carboxylic acid functional groups. Key reactions include:
Research indicates that 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid exhibits significant biological activity. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors. The compound has been studied for its role in:
Several synthesis methods have been reported for 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid:
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research and industry:
Interaction studies involving 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid focus on its binding affinities with various proteins and receptors. These studies aim to elucidate:
Preliminary data suggest that its structural features contribute to its ability to modulate biological activities .
Several compounds share structural similarities with 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-methylpropanoic acid | Contains a methyl group on the propanoic backbone | Potentially different solubility properties |
| L-Tyrosine | Contains a hydroxyl group on the phenol ring | Direct precursor to neurotransmitters |
| 4-Aminobenzoic acid | An amino group on a benzoic acid backbone | Used in dye synthesis; lacks propanoic structure |
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is an aromatic beta-amino acid derivative with a methyl ester substituent at the para position of the phenyl ring. The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 181519-49-3 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Linear Formula | C₁₁H₁₃NO₄ |
| IUPAC Name | 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid |
| Alternative Name | 3-[4-(methoxycarbonyl)phenyl]-beta-alanine |
The compound contains both carboxylic acid and primary amine functional groups, creating a zwitterionic character under certain pH conditions.
The molecular structure of 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid features a phenyl ring substituted with a methoxycarbonyl group in the para position, with the beta-amino acid moiety attached at position 1 of the ring. The compound has one stereogenic center at the carbon bearing the amino group, allowing for potential enantiomeric forms.
| Structural Identifier | Code |
|---|---|
| InChI | 1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) |
| InChI Key | MQDNHGACHBBMQD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N |
The stereochemical configuration is important when considering biological activities, as the (S)-enantiomer (CAS: 444806-06-8) may exhibit different properties compared to the racemic mixture.